molecular formula C17H22N6O2S2 B6542560 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine CAS No. 1021225-75-1

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine

Cat. No.: B6542560
CAS No.: 1021225-75-1
M. Wt: 406.5 g/mol
InChI Key: RSYIDVYETNOVPT-UHFFFAOYSA-N
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Description

This compound is a triazolopyridazine derivative featuring a piperazine scaffold substituted with a 3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl group and a (5-ethylthiophen-2-yl)sulfonyl moiety. The ethyl substituents on both the triazolo-pyridazine core and the thiophene ring likely enhance lipophilicity and binding affinity, while the sulfonyl group improves solubility and pharmacokinetic properties . Crystal structure studies of related compounds highlight the importance of the triazolopyridazine core in forming hydrogen bonds and hydrophobic interactions with BRD4’s acetyl-lysine binding pocket .

Properties

IUPAC Name

3-ethyl-6-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2S2/c1-3-13-5-8-17(26-13)27(24,25)22-11-9-21(10-12-22)16-7-6-15-19-18-14(4-2)23(15)20-16/h5-8H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYIDVYETNOVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4CC)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core linked to a piperazine ring and a sulfonyl group derived from 5-ethylthiophen. The molecular formula is C18H22N6O2SC_{18}H_{22}N_6O_2S, with a molecular weight of approximately 382.47 g/mol. Its structure can influence its interaction with biological targets, enhancing its pharmacological profile.

PropertyValue
Molecular FormulaC18H22N6O2SC_{18}H_{22}N_6O_2S
Molecular Weight382.47 g/mol
CAS Number1060226-12-1
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step reactions beginning with the formation of the triazolo-pyridazine core through cyclization reactions involving hydrazines and appropriate precursors. The piperazine moiety is introduced via nucleophilic substitution reactions, followed by sulfonylation to attach the ethylthiophen group.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The triazolo-pyridazine core can interact with active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to altered metabolic pathways relevant in cancer and inflammation.
  • Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, impacting cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial properties against various strains, indicating potential use in treating infections.

Case Studies and Research Findings

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar triazolo-pyridazine derivatives. The findings indicated that these compounds could induce apoptosis in cancer cell lines through caspase activation and cell cycle arrest mechanisms .
  • Antimicrobial Activity : Research conducted by MDPI highlighted the antibacterial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The study concluded that modifications in the sulfonyl group significantly affected antimicrobial potency .
  • Inflammation Models : In vivo studies demonstrated that certain derivatives could reduce inflammatory markers in animal models of arthritis, suggesting a role in anti-inflammatory therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other triazolo-pyridazine derivatives.

CompoundAnticancer ActivityAntimicrobial ActivityMechanism of Action
1-{3-Ethyl-[1,2,4]triazolo[4,3-b]}ModerateHighEnzyme inhibition
1-{3-Methyl-[1,2,4]triazolo[4,3-b]}HighModerateReceptor binding
1-{3-Ethyl-[1,2,4]triazolo[4,3-b]}LowHighAntioxidant properties

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The compound has been investigated for its efficacy against bacterial strains. Its sulfonyl group enhances interaction with bacterial enzymes, leading to inhibition of growth and biofilm formation .
  • Anti-inflammatory Effects : The anti-inflammatory potential of this compound is being explored in various models, showing promise in reducing cytokine production and inflammatory markers in vitro and in vivo .

Biological Mechanisms

The mechanisms by which 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine exerts its effects involve:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in cancer progression and inflammation. For example, it may inhibit kinases or proteases that are crucial for tumor growth .
  • Receptor Binding : Its structure allows for binding to various receptors in the body, potentially modulating signaling pathways associated with pain and inflammation .

Case Study 1: Anticancer Activity

A study published in Molecules examined several derivatives of triazolo-pyridazines, including the compound . It was found to significantly inhibit the growth of breast cancer cells (MCF-7) at micromolar concentrations. The study highlighted the importance of the sulfonyl group in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

Research published in Pharmaceuticals evaluated the antimicrobial activity of various triazolo-pyridazine derivatives against resistant bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group and the piperazine nitrogen atoms serve as key sites for nucleophilic substitution.

Reaction TypeConditionsProducts/OutcomesSource
Sulfonate Displacement Hydrazine hydrate in ethanolReplacement of sulfonyl group with hydrazine derivatives
Piperazine Alkylation Thionyl chloride in benzeneFormation of chloro-substituted intermediates
Aromatic Substitution K2_2CO3_3 in acetoneIntroduction of ester/acetyl groups via alkylation
  • The sulfonyl group undergoes displacement with nucleophiles like hydrazine, forming hydrazide derivatives under mild conditions .

  • Piperazine nitrogen atoms react with alkyl halides (e.g., ethyl bromoacetate) to yield N-alkylated products, critical for modifying bioactivity .

Cyclization and Ring-Opening Reactions

The triazolo-pyridazine core participates in cyclization under acidic or thermal conditions.

Reaction TypeConditionsProducts/OutcomesSource
Triazole Ring Expansion Acetic anhydride refluxFormation of fused triazolo-thiadiazole systems
Pyridazine Ring Opening Carbon disulfide in pyridineGeneration of thiol-functionalized derivatives
  • Heating with acetic anhydride induces cyclization, forming 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives (yield: 87%) .

  • Reaction with carbon disulfide opens the pyridazine ring, producing thiolated analogs (yield: 67%) .

Oxidation and Reduction Pathways

The sulfonyl and ethyl groups are susceptible to redox transformations.

Reaction TypeConditionsProducts/OutcomesSource
Sulfonyl Reduction Catalytic hydrogenationConversion to thioether derivatives
Ethyl Group Oxidation KMnO4_4 in acidic mediumFormation of carboxylic acid analogs
  • Catalytic hydrogenation reduces the sulfonyl group to a thioether, altering electronic properties .

  • Strong oxidants like KMnO4_4 oxidize the ethyl substituent to a carboxylic acid, enhancing polarity .

Coupling Reactions

The piperazine and triazolo-pyridazine units enable cross-coupling for structural diversification.

Reaction TypeConditionsProducts/OutcomesSource
Buchwald-Hartwig Amination Pd catalysisIntroduction of aryl/heteroaryl groups at piperazine
Heck Coupling Palladium acetate, baseFunctionalization of halogenated pyridazine positions
  • Palladium-mediated coupling reactions enable the introduction of fluorophenyl or acetylene groups .

  • Heck coupling on brominated derivatives facilitates the synthesis of extended π-conjugated systems .

Hydrolysis and Condensation

The sulfonyl-piperazine linkage undergoes hydrolysis under acidic or basic conditions.

Reaction TypeConditionsProducts/OutcomesSource
Sulfonamide Hydrolysis HCl (6N), refluxCleavage to yield piperazine and sulfonic acid
Ester Condensation Hydrazine hydrate in methanolFormation of hydrazide intermediates
  • Hydrolysis in HCl regenerates the parent piperazine and 5-ethylthiophene-2-sulfonic acid .

  • Condensation with hydrazine produces hydrazide derivatives for further functionalization .

Comparative Reactivity of Structural Units

Functional GroupReactivity TrendKey Transformations
Triazolo-pyridazine Moderate electrophilicityCyclization, nucleophilic substitution
Sulfonyl Group High electrophilicityDisplacement, reduction
Piperazine Nucleophilic nitrogen atomsAlkylation, acylation, coupling

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional characteristics are compared to five analogous triazolopyridazine derivatives (Table 1), with key distinctions in substituents, targets, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Target / Mechanism Key Findings References
Target Compound 3-ethyl-triazolo-pyridazine; 5-ethylthiophene sulfonyl-piperazine BRD4 bromodomains (predicted) Likely bivalent binding; enhanced solubility due to sulfonyl group
AZD5153 3-methoxy-triazolo-pyridazine; piperidyl-phenoxyethyl BRD4 bromodomains (bivalent inhibitor) IC₅₀ = 50 nM (BRD4); tumor growth inhibition in xenografts; high oral bioavailability
Compound 12 (Enamine Z1272770102) 3-ethyl-triazolo-pyridazine; 2-amino-3-indolyl-propanol BRD4 bromodomains Crystal structure confirms indole interaction with ZA channel; IC₅₀ = 120 nM
CAS 1060308-83-9 3-furyl-triazolo-pyridazine; 5-ethylthiophene sulfonyl-piperazine Undisclosed (structural analog) Reduced BRD4 affinity compared to thiophene derivatives (furans lack sulfur-mediated binding)
1-{3-methyl-triazolo-pyridazin-6-yl}piperazine dihydrochloride 3-methyl-triazolo-pyridazine; unsubstituted piperazine Probable kinase/CDK inhibitor Lower potency (IC₅₀ > 1 µM in kinase screens); used as intermediate in drug discovery
N-[2-(1H-indol-3-yl)ethyl]-3-trifluoromethyl-triazolo-pyridazin-6-amine (Vitas-M STK651245) 3-CF₃-triazolo-pyridazine; indole-ethylamine BRD4 bromodomains IC₅₀ = 85 nM; CF₃ group enhances metabolic stability

Key Comparative Insights

Substituent Effects on Target Affinity The 3-ethyl group on the triazolo-pyridazine core (shared by the target compound and Compound 12) is critical for BRD4 binding, as ethyl provides optimal steric bulk without hindering hydrophobic interactions . In contrast, 3-methoxy (AZD5153) or 3-CF₃ (STK651245) groups modulate potency and selectivity through electronic effects . The 5-ethylthiophene sulfonyl moiety in the target compound and CAS 1060308-83-9 enhances solubility compared to non-sulfonylated analogs (e.g., Compound 12). However, replacing thiophene with furan (CAS 1060308-83-9) reduces binding due to the loss of sulfur-mediated interactions .

Bivalent vs. Monovalent Binding AZD5153’s bivalent structure (triazolopyridazine + phenoxyethyl-piperazine) enables simultaneous engagement of two BRD4 bromodomains, achieving sub-100 nM potency . The target compound’s monovalent design likely sacrifices avidity but gains synthetic simplicity and metabolic stability.

Pharmacokinetic Profiles

  • Sulfonyl groups (e.g., in the target compound and AZD5153) improve aqueous solubility, critical for oral bioavailability. Conversely, methyl-piperazine derivatives (e.g., Compound 12) exhibit higher plasma protein binding, reducing free drug concentrations .

Structural Insights from Crystallography The crystal structure of Compound 12 bound to BRD4 (PDB: 8X2T) reveals that the ethyl-triazolo-pyridazine core occupies the acetyl-lysine binding site, while the indole-propanol group extends into the ZA channel . The target compound’s 5-ethylthiophene sulfonyl group may occupy a similar hydrophobic region, but experimental validation is needed.

Notes

  • Comparative data on cellular potency (e.g., c-Myc suppression) and in vivo efficacy (e.g., xenograft models) for the target compound are absent in available literature, necessitating further studies .
  • Substituent optimization on the piperazine ring (e.g., replacing ethyl with cyclopropyl or fluorinated groups) could further enhance target engagement and pharmacokinetics, as demonstrated in related series .

Preparation Methods

Triazolo[4,3-b]Pyridazine Core Construction

The triazolo[4,3-b]pyridazine moiety is typically synthesized via cyclocondensation reactions. A common approach involves reacting 3-aminopyridazine derivatives with nitrous acid to form diazonium intermediates, which undergo intramolecular cyclization in the presence of ethyl groups. For example, 3-ethyl-1,2,4-triazolo[4,3-b]pyridazine can be synthesized by treating 3-amino-6-chloropyridazine with ethyl nitrite in acetic acid, yielding the fused triazole ring with a 72–85% efficiency. Key parameters include:

Reaction ComponentConditionsYield (%)
3-Amino-6-chloropyridazineEthyl nitrite, AcOH, 0–5°C, 4 hr78
Cyclization catalystCu(I) iodide (5 mol%)+15%

The ethyl group at position 3 is introduced either during the cyclization step or via post-synthetic alkylation.

Piperazine Sulfonylation

The 4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine segment is prepared through sulfonylation of piperazine derivatives. A two-step protocol is widely adopted:

  • Sulfonation : 5-Ethylthiophene-2-sulfonyl chloride is reacted with piperazine in dichloromethane (DCM) at −10°C to prevent disubstitution.

  • Purification : The crude product is recrystallized from ethanol/water (3:1) to achieve >95% purity.

StepReagents/ConditionsTemperatureTimeYield (%)
SulfonationPiperazine, DCM, Et3N, −10°C−10°C2 hr88
Quenching1M HCl, H2ORT30 min

Electron-deficient thiophene sulfonyl chlorides require longer reaction times (up to 8 hr) for complete conversion.

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution

The triazolo-pyridazine core (position 6) is coupled with the sulfonylated piperazine via nucleophilic aromatic substitution. This reaction is facilitated by electron-withdrawing groups on the pyridazine ring, which activate the C-6 position for displacement. Typical conditions involve:

ParameterValue
SolventDMF or NMP
BaseK2CO3 or Cs2CO3
Temperature80–100°C
Reaction Time12–24 hr
Yield65–82%

For example, heating 6-chloro-3-ethyl-triazolo[4,3-b]pyridazine with 4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine in DMF at 90°C for 18 hr affords the target compound in 76% yield.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers an alternative for sterically hindered substrates. Using Xantphos as a ligand and Pd(OAc)2 as a catalyst, this method achieves coupling efficiencies of 70–78% under milder conditions (60–70°C).

ComponentQuantity
Pd(OAc)22 mol%
Xantphos4 mol%
Baset-BuONa
SolventToluene
Time8–12 hr

This method reduces side products compared to SNAr but requires stringent oxygen-free conditions.

Optimization Challenges

Regioselectivity in Triazolo-Pyridazine Formation

The cyclization of 3-aminopyridazine derivatives occasionally yields regioisomeric byproducts (e.g.,triazolo[1,5-b]pyridazine). Using bulky solvents like tert-amyl alcohol suppresses isomerization, improving regioselectivity to 9:1.

Scalability and Industrial Considerations

Cost-Effective Reagent Selection

Replacing DMF with cyclopentyl methyl ether (CPME) in coupling reactions reduces toxicity and facilitates solvent recovery, lowering production costs by ~30% without sacrificing yield.

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic sulfonylation steps, achieving 92% conversion in 20 min versus 2 hr in batch processes.

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : Retention time = 8.2 min (C18 column, 60% MeCN/H2O)

  • MS (ESI+) : m/z 393.1 [M+H]+

  • 1H NMR (400 MHz, DMSO-d6): δ 1.32 (t, 3H, CH2CH3), 2.85 (q, 2H, CH2CH3), 3.21–3.45 (m, 8H, piperazine)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine, and how is its purity validated?

  • Methodological Answer : The synthesis involves multi-step heterocyclic assembly. Key steps include:

  • Step 1 : Condensation of diethyl oxalate with ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) using sodium hydride in toluene to form intermediates like ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate .
  • Step 2 : Cyclization with hydrazine hydrate to generate pyrazole-triazole fused systems .
  • Step 3 : Sulfonylation of the piperazine moiety using 5-ethylthiophene-2-sulfonyl chloride under reflux in dichloromethane .
  • Purity Validation : High-performance liquid chromatography (HPLC) with >95% purity thresholds and structural confirmation via 1H^1H NMR (e.g., δ 1.35 ppm for ethyl groups) and IR spectroscopy (e.g., S=O stretch at 1150–1250 cm1^{-1}) .

Q. How is the antifungal activity of this compound evaluated in experimental settings?

  • Methodological Answer : Antifungal assays typically target Candida albicans or Aspergillus fumigatus strains using:

  • Microdilution Broth Assays : Minimum inhibitory concentration (MIC) determination in RPMI-1640 media, with fluconazole as a positive control .
  • Enzyme Inhibition : Direct testing against 14α-demethylase lanosterol (CYP51, PDB: 3LD6) via UV-Vis spectroscopy to monitor ergosterol biosynthesis disruption .

Advanced Research Questions

Q. What computational strategies are employed to predict target binding affinity, and how are docking results reconciled with experimental bioactivity data?

  • Methodological Answer :

  • Molecular Docking : Autodock Vina or Schrödinger Suite is used with flexible ligand sampling and rigid receptor grids (e.g., CYP51). Key parameters include ΔG ≤ -8 kcal/mol for high affinity .
  • Data Reconciliation : Discrepancies between docking scores (e.g., false positives) are addressed by:
  • MD Simulations : 100 ns trajectories to assess binding stability (RMSD < 2 Å).
  • Enzyme Kinetics : KiK_i measurements via Lineweaver-Burk plots .
  • Example : A compound with docking ΔG = -9.2 kcal/mol but MIC > 64 µg/mL may require scaffold optimization to improve membrane permeability .

Q. How are synthetic conditions optimized to improve yield and scalability for this compound?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency vs. THF .
  • Catalysis : Phosphorus oxychloride (POCl3_3) accelerates cyclization at 80°C, reducing reaction time from 24h to 6h .
  • Table : Yield Optimization
StepCondition ChangeYield Improvement
CyclizationPOCl3_3 (0.5 eq)45% → 72%
SulfonylationDMF, 60°C50% → 85%

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies between in silico ADME predictions and experimental pharmacokinetics?

  • Methodological Answer :

  • Case Study : SwissADME predicts high gastrointestinal absorption (95%) for the compound, but low oral bioavailability (<20%) is observed in rats.
  • Resolution Steps :

Permeability Assays : Caco-2 cell monolayers to validate Papp_{app} > 1 × 106^{-6} cm/s.

Metabolite Profiling : LC-MS/MS to identify first-pass metabolism (e.g., CYP3A4-mediated oxidation of the ethylthiophene group) .

Structural Tweaks : Introduce methyl groups to block metabolic hotspots .

Methodological Resources

Q. What tools are recommended for predicting drug-likeness and pharmacokinetic parameters?

  • Methodological Answer :

  • SwissADME : Computes Lipinski’s Rule of Five violations, topological polar surface area (TPSA < 90 Ų), and logP (2–5).
  • Example Output :
ParameterValueCelecoxib (Ref.)
logP3.83.5
TPSA85 Ų75 Ų
H-bond acceptors65

Structural-Activity Relationship (SAR)

Q. How does the 5-ethylthiophene sulfonyl group influence biological activity compared to other sulfonyl substituents?

  • Methodological Answer :

  • SAR Study : Replace 5-ethylthiophene with phenyl or methylsulfonyl groups.
  • Antifungal Potency : 5-ethylthiophene (MIC = 8 µg/mL) > phenyl (MIC = 32 µg/mL) due to enhanced hydrophobic interactions with CYP51’s heme pocket .
  • Electrostatic Effects : Sulfonyl groups increase acidity (pKa ~ 2.5), improving solubility at physiological pH .

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